molecular formula C5H11NO B1672630 Isovaleramide CAS No. 541-46-8

Isovaleramide

Cat. No. B1672630
CAS RN: 541-46-8
M. Wt: 101.15 g/mol
InChI Key: SANOUVWGPVYVAV-UHFFFAOYSA-N
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Description

Isovaleramide is an organic compound with the formula (CH3)2CHCH2C(O)NH2. It is derived from isovaleric acid and is a colorless solid . It is a constituent of valerian root and in humans, it acts as a mild anxiolytic at lower doses and as a mild sedative at higher dosages .


Molecular Structure Analysis

The molecular formula of Isovaleramide is C5H11NO . The structure includes a carboximidic acid group . The average mass is 101.147 Da and the monoisotopic mass is 101.084061 Da .


Physical And Chemical Properties Analysis

Isovaleramide is a colorless solid with a melting point of 137 °C and a boiling point of 226 °C . Its density is 0.9±0.1 g/cm3 . It has 2 freely rotating bonds, 2 hydrogen bond acceptors, and 2 hydrogen bond donors .

Scientific Research Applications

Anticonvulsant Properties

Isovaleramide, isolated from Valeriana pavonii, a plant used in Colombian folk medicine, demonstrates significant anticonvulsant activity. Research indicates that isovaleramide can protect against maximal electroshock seizure in mice with a high degree of effectiveness, comparable to sodium phenytoin, a reference anticonvulsant drug. This supports the traditional use of Valeriana pavonii and highlights isovaleramide's potential as a therapeutic agent for seizure disorders (Giraldo et al., 2010).

Effects on Rumen Fermentation and Digestibility in Steers

Isovaleramide has also been studied for its effects on rumen fermentation, urinary excretion of purine derivatives, and feed digestibility in steers. Supplementation with isovalerate, a related compound, showed improved ruminal fermentation and increased digestibility of organic matter, neutral detergent fiber, and crude protein. This suggests that isovalerate could enhance feed efficiency and growth performance in ruminant animals, potentially through stimulation of digestive microorganisms or enzymes (Liu et al., 2009).

Microbial Status and Rumen Enzyme Profile Improvement

Another study focused on the effects of isovalerate supplementation on microbial status and rumen enzyme activities in steers, finding that isovalerate increased the population of beneficial bacteria and enzymes involved in fiber degradation. This enhancement in microbial and enzyme profiles could improve the nutritional value of feed, contributing to better animal health and productivity (Liu et al., 2014).

Novel Syntrophic Isovalerate-Degrading Bacteria

Research into anaerobic degradation of proteins and amino acids identified novel syntrophic bacteria that degrade isovalerate. These bacteria, which include uncultivated Clostridiales and Syntrophaceae members, demonstrate how isovalerate degradation contributes to the anaerobic digestion process, offering insights into the management of organic waste and the production of biogas (Chen et al., 2020).

Isobologram Analysis for Drug Interaction Evaluation

Isovaleramide's potential interactions with other substances have been indirectly explored through methodologies like isobologram analysis, which assesses drug interactions. While not directly related to isovaleramide, such methodologies are crucial for understanding how it might interact with other compounds, potentially guiding the development of combination therapies (Huang et al., 2019).

Safety And Hazards

Isovaleramide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANOUVWGPVYVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060249
Record name Butanamide, 3-methyl-
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Isovaleramide

CAS RN

541-46-8
Record name 3-Methylbutanamide
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Record name Isovaleramide [USAN]
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Record name ISOVALERAMIDE
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Record name Isovaleramide
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Record name ISOVALERAMIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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